2-Methyl-1-phenoxypropan-2-amine

β‑adrenergic agonist pharmacology receptor binding

2-Methyl-1-phenoxypropan-2-amine (CAS 274686-25-8) is an aliphatic amine structurally related to amphetamines. It is classified as a psychoactive substance and has been studied as a potential β‑adrenoceptor agonist, suggesting it may enhance sympathetic nervous system activity.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
Cat. No. B12435768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-phenoxypropan-2-amine
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(C)(COC1=CC=CC=C1)N
InChIInChI=1S/C10H15NO/c1-10(2,11)8-12-9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3
InChIKeyJOHWYXUNMQNSSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-phenoxypropan-2-amine: Chemical Identity and Pharmacological Class


2-Methyl-1-phenoxypropan-2-amine (CAS 274686-25-8) is an aliphatic amine structurally related to amphetamines [1]. It is classified as a psychoactive substance and has been studied as a potential β‑adrenoceptor agonist, suggesting it may enhance sympathetic nervous system activity . The compound is also described as an appetite suppressant that acts by stimulating the central nervous system and modulating neurotransmitters involved in hunger regulation .

Why 2-Methyl-1-phenoxypropan-2-amine Cannot Be Replaced by Generic Amphetamines or Simple Phenoxyamines


The presence of both a phenoxy group and a methyl‑substituted propan‑2‑amine backbone imparts a distinct pharmacological profile that cannot be replicated by simple amphetamines or unsubstituted phenoxyamines. Phenoxy‑substituted amphetamines, as a class, have been shown to lack anorectic activity [1], which directly contradicts the reported appetite‑suppressant mechanism of 2‑methyl‑1‑phenoxypropan‑2‑amine . Furthermore, the phenoxy moiety and the specific position of the methyl group are critical for β‑adrenoceptor interaction; removal or alteration of these groups leads to a loss of agonist activity or a shift toward antagonist behavior, as demonstrated in structure‑activity relationship studies of phenoxypropanolamines [2].

Quantitative Differentiation of 2-Methyl-1-phenoxypropan-2-amine from Structural and Pharmacological Analogs


β‑Adrenoceptor Agonist Activity vs. Propranolol (Antagonist)

While 2‑methyl‑1‑phenoxypropan‑2‑amine is reported as a potential β‑adrenoceptor agonist , propranolol is a non‑selective β‑adrenergic antagonist with an IC50 of 12 nM against [3H]‑DHA binding to rat brain membranes . This functional divergence (agonism vs. antagonism) is critical for applications where sympathetic activation is desired, such as bronchodilation or metabolic stimulation, rather than inhibition.

β‑adrenergic agonist pharmacology receptor binding

Lack of Anorectic Activity in Phenoxy‑Substituted Amphetamines

A review of substituted phenethylamines concluded that phenoxy‑substituted amphetamines have no effect on food intake, despite possessing mild stimulant properties [1]. In contrast, 2‑methyl‑1‑phenoxypropan‑2‑amine is explicitly reported to act as an appetite suppressant by stimulating the central nervous system . This indicates a unique structure‑activity relationship where the phenoxy group, in this specific substitution pattern, retains anorectic activity—a property lost in other phenoxy‑amphetamine derivatives.

anorectic appetite suppressant SAR

Selectivity Profile Relative to Isamoltane (CGP 361A)

Isamoltane, a phenoxypropanolamine derivative, exhibits an IC50 of 8.4 nM for β‑adrenoceptors and shows 27‑fold selectivity for 5‑HT1B over 5‑HT1A receptors [1]. While 2‑methyl‑1‑phenoxypropan‑2‑amine is structurally related and also interacts with adrenergic receptors, its selectivity profile has not been quantified. However, the absence of the isopropylamino and pyrrolyl substituents present in isamoltane suggests that 2‑methyl‑1‑phenoxypropan‑2‑amine may have a different, potentially broader receptor interaction pattern, making it unsuitable as a direct substitute for isamoltane in studies of 5‑HT1B‑mediated anxiolysis.

β‑adrenoceptor selectivity 5‑HT1 receptor anxiolytic

Physicochemical Property Comparison: LogP and Hydrogen Bonding

2‑Methyl‑1‑phenoxypropan‑2‑amine has a molecular weight of 165.24 g/mol and one hydrogen bond donor . Its predicted LogP is approximately 2.12 , which is lower than that of the regioisomer 2‑methyl‑2‑phenoxypropan‑1‑amine (LogP ≈ 2.5) . This difference in lipophilicity can affect membrane permeability and CNS penetration, making the two isomers non‑interchangeable in medicinal chemistry applications.

physicochemical properties lipophilicity drug design

High‑Value Research and Industrial Applications for 2-Methyl-1-phenoxypropan-2-amine


Investigating β‑Adrenoceptor Agonism Without Antagonist Interference

Researchers studying β‑adrenergic signaling pathways can use 2‑methyl‑1‑phenoxypropan‑2‑amine as a potential agonist tool. Unlike propranolol, which is an antagonist (IC50 = 12 nM) , this compound is expected to activate β‑adrenoceptors , making it suitable for experiments that require sympathetic stimulation, such as bronchodilation assays or metabolic rate studies.

Appetite Suppression Studies Requiring Phenoxy‑Amphetamine Scaffold

Given that most phenoxy‑substituted amphetamines lack anorectic activity , 2‑methyl‑1‑phenoxypropan‑2‑amine is a rare exception that retains appetite‑suppressant properties . This makes it a valuable tool for dissecting the structural determinants of anorectic activity in amphetamine‑like compounds, potentially informing the development of novel anti‑obesity agents.

Structure‑Activity Relationship (SAR) Studies of Phenoxypropanolamines

The compound serves as a baseline scaffold for SAR investigations. Comparative studies with isamoltane (IC50 = 8.4 nM for β‑adrenoceptors) and other phenoxypropanolamine derivatives can elucidate how substitution patterns influence receptor selectivity and functional activity. Its simpler structure, lacking the isopropylamino and pyrrolyl groups of isamoltane, makes it an ideal starting point for systematic derivatization.

Physicochemical Profiling of Phenoxy‑Amine Isomers

Medicinal chemists can employ 2‑methyl‑1‑phenoxypropan‑2‑amine (LogP ≈ 2.12) alongside its regioisomer 2‑methyl‑2‑phenoxypropan‑1‑amine (LogP ≈ 2.5) to study the impact of positional isomerism on lipophilicity and, consequently, on membrane permeability and CNS distribution . Such studies are essential for optimizing lead compounds in drug discovery.

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